N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-23(2)14-15-24(19(25)13-12-16-8-5-4-6-9-16)21-22-20-17(26-3)10-7-11-18(20)27-21;/h4-11H,12-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZTUMPRMRXPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)CCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural features:
- Chemical Formula : CHClNOS$$_2)
- Molecular Weight : Approximately 470.0 g/mol
- CAS Number : 1331129-35-1
Structural Features
| Component | Description |
|---|---|
| Dimethylaminoethyl Group | Enhances solubility and biological activity |
| Methoxybenzo[d]thiazole Moiety | Potentially interacts with specific receptors |
| Propanamide Linkage | Provides structural stability |
The compound exhibits biological activity through interactions with various molecular targets, including enzymes and receptors involved in disease pathways. The unique structure allows it to modulate these targets effectively.
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Binding : It has the potential to bind to receptors involved in cellular signaling, influencing cell proliferation and apoptosis.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic properties against various cancer cell lines, including breast and hepatic cancer cells.
- Anti-inflammatory Properties : The methoxy group may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
In Vitro Studies
A study assessed the cytotoxicity of the compound against several cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer)
- IC50 Values :
- HepG2: 21.00 μM
- MCF-7: 26.10 μM
These findings indicate that the compound possesses significant anticancer potential, particularly in targeting liver and breast cancers .
Molecular Docking Studies
Molecular docking assessments have been conducted to evaluate the binding affinity of the compound towards various targets:
- Targeted Enzyme : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Binding Affinity : Docking studies revealed favorable interactions with key residues in the active site of VEGFR-2, suggesting a mechanism for its antiangiogenic properties .
Comparative Analysis with Similar Compounds
To understand its uniqueness, a comparison with structurally similar compounds is valuable:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide | Similar benzothiazole moiety | Lacks cyano group |
| N-(benzo[d]thiazol-2-yl)-N-(phenyl(2-(piperidin-1-yl)ethyl))benzamide | Different side chain structure | Potentially different biological activity |
This comparison highlights how the inclusion of specific functional groups influences biological activity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally distinct from related benzothiazole and heterocyclic derivatives. Below is a comparative analysis based on structural features, synthesis, and functional groups:
Structural Analogues from
Compounds such as N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C15H20ClN3O2, MW 309.79) and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C16H20ClN3O2, MW 321.80) share tertiary amine side chains but differ in their heterocyclic cores (quinoline vs. benzothiazole). The hydroxyl group in these analogues may reduce metabolic stability compared to the methoxy group in the target compound, which is less prone to oxidation .
Benzothiazole Derivatives from
- N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide: Lacks the dimethylaminoethyl group and methoxy substitution.
- N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide : Features a chloro substituent and methoxyphenyl group, which may enhance halogen bonding but reduce solubility compared to the target compound’s tertiary amine .
Piperidine and Morpholine-Containing Analogues
- N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (C26H35ClN4O4S2, MW 567.2): Incorporates a sulfonyl-piperidine group, increasing polarity and hydrogen-bonding capacity. The ethoxy group (vs. methoxy) may enhance lipophilicity but reduce metabolic clearance rates .
Pharmacologically Relevant Compounds
- Ranitidine Hydrochloride (C13H22N4O3S·HCl, MW 350.87): A histamine H2 antagonist with a furan ring and nitro group. While both compounds feature tertiary amines, Ranitidine’s thioether linkage and nitro group highlight divergent therapeutic applications .
Comparative Data Table
Key Findings and Implications
- The methoxy group in the target compound likely improves metabolic stability compared to hydroxylated analogues .
- The dimethylaminoethyl chain enhances solubility via protonation, contrasting with morpholine or piperidine-containing derivatives that may exhibit different pharmacokinetic profiles .
- Structural variations in the benzothiazole core (e.g., nitro, chloro, or ethoxy substituents) significantly influence electronic properties and binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
